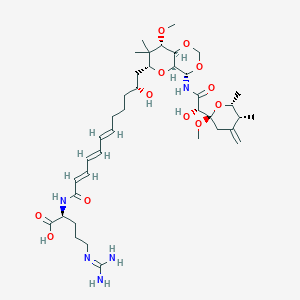
N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide
Descripción general
Descripción
“N’-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide” is a chemical compound with the molecular formula C8H7F3N2O . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “N’-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide” consists of 8 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Synthesis of Anticancer Agents
4-(Trifluoromethyl)benzamidoxime may be used to synthesize 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, which is a potential anticancer agent . This suggests that the compound could play a crucial role in the development of new drugs for cancer treatment.
Fluorescence Deriving Reaction
4-(Trifluoromethyl)benzamidoxime is suitable as a reactant in the fluorescence (FL) deriving reaction . This methodology is widely used to quantify uracil, an important component of RNA. Therefore, this compound could be useful in bioanalytical applications, particularly in the study of RNA metabolism and function.
Synthesis of Oxadiazoles
This compound may also be used as a reactant in the synthesis of oxadiazoles . Oxadiazoles are a class of organic compounds that have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer activities.
Quantification of Orotic Acid
4-(Trifluoromethyl)benzamidoxime can be used as a fluorogenic agent in the quantification of orotic acid by spectrofluorometric method in human biological specimens . Orotic acid is a key intermediate in the biosynthesis of pyrimidines, and its quantification can be important in the diagnosis and monitoring of certain metabolic disorders.
Mecanismo De Acción
Target of Action
It is used as a reactant in the synthesis of potential anticancer agents , suggesting that its targets could be related to cancer pathways.
Mode of Action
It is known to be used in the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a potential anticancer agent . This suggests that it may interact with its targets to inhibit cancer cell growth or proliferation.
Biochemical Pathways
Given its use in the synthesis of potential anticancer agents , it is likely that it affects pathways related to cell growth and proliferation.
Result of Action
Given its use in the synthesis of potential anticancer agents , it is likely that it has effects on cell growth and proliferation.
Safety and Hazards
“N’-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If inhaled, the person should be moved to fresh air and kept comfortable for breathing .
Propiedades
IUPAC Name |
N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVFLUSIBKAKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |
CAS RN |
22179-86-8 | |
| Record name | N-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22179-86-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-(Trifluoromethyl)benzamidoxime specific to cytosine?
A: While the exact mechanism of interaction remains to be fully elucidated, research suggests that the specific structural features of 4-(Trifluoromethyl)benzamidoxime allow it to react selectively with cytosine. This selectivity likely stems from the unique electronic properties and spatial arrangement of the trifluoromethyl and amidoxime groups within the molecule. Further research is needed to pinpoint the precise molecular interactions responsible for this specificity. []
Q2: How does the reaction between 4-(Trifluoromethyl)benzamidoxime and cytosine generate fluorescence?
A: The reaction mechanism involves the formation of a fluorescent adduct between 4-(Trifluoromethyl)benzamidoxime and cytosine. This adduct possesses different fluorescence properties compared to the individual reactants. The exact nature of the fluorophore and the mechanism of fluorescence emission require further investigation. []
Q3: What analytical techniques are used to characterize 4-(Trifluoromethyl)benzamidoxime?
A: Structural characterization of 4-(Trifluoromethyl)benzamidoxime has been performed using techniques such as X-ray crystallography, which revealed the molecule's planar structure and hydrogen-bonding capabilities. [] Furthermore, analytical methods like fluorescence spectroscopy are employed to study the interaction between 4-(Trifluoromethyl)benzamidoxime and cytosine, providing insights into the fluorescence properties of the formed adduct. []
Q4: What are the potential applications of this specific fluorescence reaction in biological research?
A: The high specificity of 4-(Trifluoromethyl)benzamidoxime towards cytosine presents exciting opportunities for developing novel analytical tools. Researchers envision its application in simple and rapid detection of cytosine in various biological samples, including urine for diagnostic purposes. Furthermore, this reaction holds potential for quantifying methylated cytosine in DNA, which plays a crucial role in gene regulation and has implications for cancer research. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{1-[2-(4-Fluoro-benzenesulfonylamino)-ethyl]-2-methyl-3-pyridin-3-ylmethyl-1H-indol-5-yl}-propionic acid](/img/structure/B1245246.png)




![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1245254.png)




![(2S,3S,7S,7aS)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1245266.png)
